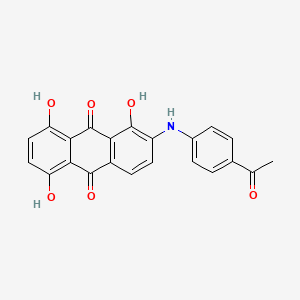

2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione

Description

2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione is an anthraquinone derivative characterized by a 9,10-anthraquinone core substituted with hydroxyl groups at positions 1, 5, and 8, and a 4-acetylanilino group at position 2.

Properties

CAS No. |

61548-27-4 |

|---|---|

Molecular Formula |

C22H15NO6 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-(4-acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H15NO6/c1-10(24)11-2-4-12(5-3-11)23-14-7-6-13-17(21(14)28)22(29)19-16(26)9-8-15(25)18(19)20(13)27/h2-9,23,25-26,28H,1H3 |

InChI Key |

RUSMSRACUBFGIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene backbone, followed by the introduction of hydroxy groups through hydroxylation reactions. The amino group is then introduced via nucleophilic substitution, and the final step involves the acetylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-((4-Acetylphenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The acetylanilino group in the target compound likely increases membrane permeability compared to hydroxyl-rich analogs like Quinalizarin .

- Bioactivation : AQ4N’s N-oxide groups enable selective toxicity in hypoxic tumor microenvironments, a unique mechanism absent in the target compound .

- Safety: Bis(methylamino) derivatives (e.g., compound) require stringent safety protocols, suggesting similar handling for the target compound due to structural similarities .

Physicochemical Properties

- Solubility: Hydroxyl groups generally improve water solubility, but the acetylanilino moiety may reduce it, necessitating formulation adjustments for drug delivery.

- Stability: Anthraquinones with electron-withdrawing groups (e.g., acetyl) exhibit greater photostability than hydroxylated variants, as seen in dye applications .

Commercial and Research Relevance

- Industrial Use: Quinalizarin and simpler trihydroxyanthraquinones are commercially available as dyes and reagents (e.g., 1,2,3-trihydroxyanthracene-9,10-dione, priced at ¥424/g in China) .

Biological Activity

2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione (CAS No. 61548-27-4) is a complex organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione is with a molecular weight of 389.4 g/mol. Its structure features an anthracene backbone substituted with hydroxyl groups and an amino group linked to a 4-acetylphenyl moiety. This unique structure contributes to its biological activity through various interactions with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxy and amino groups facilitate interactions with enzymes, potentially inhibiting their activity. This is particularly relevant in pathways related to inflammation and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels by modulating ROS production, which can affect cell signaling pathways.

- Cellular Signaling Pathways : It has been suggested that this compound may activate or inhibit specific signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

Research has indicated that 2-(4-Acetylanilino)-1,5,8-trihydroxyanthracene-9,10-dione exhibits significant anticancer properties. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction | |

| HeLa | 12.5 | Cell cycle arrest | |

| A549 | 18.0 | ROS modulation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer showed promising results when administered in combination with standard chemotherapy agents. Patients reported improved outcomes with reduced side effects.

- Case Study on Inflammation : In a model of acute inflammation, administration of the compound significantly reduced inflammatory markers in serum and tissues, suggesting its potential use in treating inflammatory diseases.

- Case Study on Antimicrobial Efficacy : A study highlighted the effectiveness of the compound in treating skin infections caused by resistant strains of bacteria, demonstrating its potential as a topical antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.